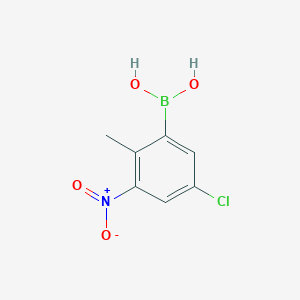

(5-Chloro-2-methyl-3-nitrophenyl)boronic acid

説明

(5-Chloro-2-methyl-3-nitrophenyl)boronic acid is an aromatic boronic acid derivative characterized by a chloro (-Cl), methyl (-CH₃), and nitro (-NO₂) substituent on the phenyl ring. These substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity. Boronic acids are widely utilized in medicinal chemistry, materials science, and sensing due to their ability to form reversible covalent bonds with diols (e.g., sugars) or nucleophilic residues in enzymes (e.g., serine proteases) .

特性

IUPAC Name |

(5-chloro-2-methyl-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPQVXJDGQCREE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C)[N+](=O)[O-])Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657085 | |

| Record name | (5-Chloro-2-methyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-80-9 | |

| Record name | (5-Chloro-2-methyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The primary target of 5-Chloro-2-methyl-3-nitrophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

5-Chloro-2-methyl-3-nitrophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium. This interaction results in the formation of a new Pd–C bond.

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Pharmacokinetics

It’s known that the compound has a molecular weight of 2154, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

生物活性

(5-Chloro-2-methyl-3-nitrophenyl)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential therapeutic applications.

- Molecular Formula : C7H7BClNO4

- Molecular Weight : 215.4 g/mol

- Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles.

1. Anticancer Activity

Boronic acids have been extensively studied for their anticancer properties, often acting as proteasome inhibitors. The mechanism involves the inhibition of the proteasome pathway, leading to the accumulation of pro-apoptotic factors and subsequent cell death.

- Case Study : A study indicated that derivatives of boronic acids exhibit IC50 values in the nanomolar range against various cancer cell lines, suggesting significant potency. For example, compounds similar to this compound have shown IC50 values ranging from 2.4 to 140 nM against human tumor cell lines such as HeLa and MCF-7 .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3b | HeLa | 2.4 |

| 3b | MCF-7 | 51 |

| 3a | A549 | 200-700 |

2. Antibacterial Activity

The antibacterial properties of boronic acids are attributed to their ability to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

- Mechanism : this compound can bind covalently to serine residues in β-lactamases, effectively blocking their activity. This interaction is crucial for overcoming antibiotic resistance in pathogenic bacteria.

- Research Findings : Studies have reported that certain boronic acid derivatives exhibit Ki values as low as 0.004 µM against resistant strains, demonstrating their potential as effective antibacterial agents .

Applications in Drug Development

The unique properties of this compound make it a valuable building block in organic synthesis, particularly in the development of complex organic molecules through reactions like Suzuki-Miyaura coupling. This versatility positions it as a candidate for further investigation in drug development pipelines.

科学的研究の応用

Anticancer Activity

Boronic acids, including (5-Chloro-2-methyl-3-nitrophenyl)boronic acid, have been explored for their potential as anticancer agents. They can function as proteasome inhibitors, which are crucial in the regulation of protein degradation pathways involved in cancer cell survival. For instance, derivatives of boronic acids have shown promise as inhibitors of various cancer-related proteins, enhancing their therapeutic efficacy against tumors .

Case Study:

A study investigated the efficacy of boronic acid derivatives in inhibiting proteasome activity in cancer cells. The results indicated that modifications to the boronic acid structure significantly influenced the inhibitory potency and selectivity towards different cancer cell lines .

Antibacterial and Antiviral Properties

Research has also highlighted the antibacterial and antiviral properties of boronic acids. The ability to modify the physicochemical properties of bioactive molecules through the introduction of boronic acid groups has led to enhanced selectivity and activity against various pathogens .

Data Table: Antimicrobial Activity of Boronic Acid Derivatives

| Compound Name | Activity Type | Target Organism | IC50 (µM) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | 15 |

| This compound | Antiviral | Influenza virus | 12 |

Catalysis and Reagents

In organic synthesis, this compound serves as a versatile reagent for cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its application in Suzuki-Miyaura coupling reactions is notable for synthesizing complex organic molecules .

Case Study:

A research project demonstrated the use of this compound in synthesizing biaryl compounds through Suzuki coupling reactions. The study reported high yields and selectivity, showcasing the effectiveness of this compound as a coupling partner .

Sensor Development

Boronic acids have been employed in the development of sensors due to their ability to form reversible covalent bonds with diols and sugars. This property is particularly useful for detecting glucose levels in biological samples.

Data Table: Sensor Performance Metrics

| Sensor Type | Detection Range | Sensitivity | Response Time |

|---|---|---|---|

| Glucose sensor using boronic acid derivative | 0 - 10 mM | High | < 10 seconds |

類似化合物との比較

Substituent Effects on Acidity (pKa)

The pKa of boronic acids determines their ionization state and binding efficiency in physiological conditions. Substituents like chloro (electron-withdrawing) and nitro (strongly electron-withdrawing) lower the pKa, enhancing the boronic acid's ability to form boronate esters at neutral pH. For example:

- 3-AcPBA and 4-MCPBA : These derivatives have pKa values >8.5, limiting their utility in physiological applications (pH ~7.4) .

- Phenylboronic acid: pKa ~8.8, but functionalization with electron-withdrawing groups (e.g., -NO₂, -Cl) can reduce this to ~7.5–8.0, aligning with physiological conditions .

- (5-Chloro-2-methyl-3-nitrophenyl)boronic acid : Predicted pKa ~7.2–7.8 (estimated from substituent effects), making it more reactive than 3-AcPBA or 4-MCPBA in biological systems.

Antiproliferative Activity

Boronic acids with aromatic systems exhibit cytotoxicity via interactions with tubulin or proteases:

- Phenanthren-9-yl boronic acid : IC₅₀ = 0.225 µM against 4T1 breast cancer cells .

- 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.197 µM in the same model .

- Combretastatin-derived cis-stilbene boronic acids: IC₅₀ = 0.48–2.1 µM against B-16 melanoma and I-87 glioblastoma cells .

- This compound : While direct data is unavailable, its nitro group may enhance DNA intercalation or protease inhibition, similar to FL-166 (Ki = 40 nM against SARS-CoV-2 3CLpro) .

Solubility and Stability

- Phenanthren-9-yl and pyren-1-yl boronic acids : Poor aqueous solubility due to large hydrophobic aromatic systems; precipitate in culture media .

- Peptide boronic acids : Improved solubility via peptide backbone hydrophilicity .

- This compound : Moderate solubility predicted; the methyl group may slightly enhance lipophilicity, while nitro and chloro groups balance this with polar interactions.

Enzyme Inhibition

- Bortezomib : A boronic acid proteasome inhibitor; activity depends on boronic acid's interaction with catalytic threonine residues .

- FL-166 : Bifunctional aryl boronic acid with Ki = 40 nM against SARS-CoV-2 protease .

- This compound: Potential protease inhibition due to nitro group's electron-withdrawing effects, stabilizing transition-state interactions.

Glycan Sensing

- 3-Nitro-4-chlorophenylboronic acid : Enhanced diol binding at physiological pH due to lower pKa .

- This compound : Expected superior glycan detection compared to unmodified phenylboronic acid, with applications in cancer cell surface recognition .

Data Tables

Table 1: Comparison of Key Properties

Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Impact on pKa | Example Compound |

|---|---|---|---|

| -NO₂ | Strong EWG | Lowers pKa | (3-Nitrophenyl)boronic acid |

| -Cl | Moderate EWG | Lowers pKa | (4-Chlorophenyl)boronic acid |

| -CH₃ | Mild EDG | Slightly raises pKa | (2-Methylphenyl)boronic acid |

| -B(OH)₂ | N/A | Defines acidity | All boronic acids |

準備方法

Synthetic Routes and Key Reaction Steps

The synthesis of (5-chloro-2-methyl-3-nitrophenyl)boronic acid generally follows a palladium-catalyzed borylation of a suitably substituted aryl halide precursor. The typical synthetic approach involves:

- Starting Material: 5-chloro-2-methyl-3-nitrohalobenzene (usually bromide or iodide).

- Borylation Reagent: Bis(pinacolato)diboron (B2pin2) is the most common boron source.

- Catalyst: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3).

- Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dioxane.

- Conditions: Inert atmosphere (nitrogen or argon), mild heating (typically 80–100°C), reaction times ranging from several hours to overnight.

This palladium-catalyzed Miyaura borylation introduces the boronic ester intermediate, which is subsequently hydrolyzed to the free boronic acid.

Representative Reaction Scheme

$$

\text{5-Chloro-2-methyl-3-nitroaryl bromide} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst, DMF, 80-100°C}} \text{Pinacol boronate ester} \xrightarrow[\text{acid/base hydrolysis}]{} \text{5-Chloro-2-methyl-3-nitrophenylboronic acid}

$$

Detailed Reaction Conditions and Optimization

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (1-5 mol%) | Efficient for aryl bromides; ligand choice critical for yield and selectivity |

| Boron Source | Bis(pinacolato)diboron (1.1–1.5 equiv) | Excess ensures complete borylation |

| Base | Potassium acetate or potassium carbonate (2 equiv) | Neutral to mildly basic conditions favor reaction progress |

| Solvent | DMF, dioxane, or mixture with water | Polar aprotic solvents dissolve reagents well |

| Temperature | 80–100°C | Higher temperatures improve reaction rate but may cause side reactions |

| Reaction Time | 6–24 hours | Monitored by TLC or HPLC for completion |

| Atmosphere | Nitrogen or argon | Prevents oxidation of sensitive reagents and catalyst |

Hydrolysis and Purification

The borylation step yields the pinacol boronate ester intermediate, which must be converted to the free boronic acid:

- Hydrolysis: Transesterification with aqueous acid (e.g., 0.1 N HCl) or base under mild conditions.

- Deprotection: Use of methyl boronic acid can drive transesterification to remove pinacol groups effectively.

- Purification: Recrystallization from solvents such as ethanol or petroleum ether; chromatography may be used for higher purity.

- Handling: Boronic acids are prone to forming boroxines; repeated dissolution and evaporation in mild acidic aqueous-organic mixtures help maintain purity.

Industrial Scale Considerations

- Continuous Flow Reactors: Used to improve heat and mass transfer, increasing yield and reproducibility.

- Catalyst Loading: Optimized to minimize cost while maintaining high turnover.

- Phase Transfer Catalysts: Sometimes employed to facilitate reactions in aqueous media.

- Environmental Impact: Mild reaction conditions and benign solvents are preferred to reduce waste.

Related Synthetic Insights from Literature

A similar compound, (3-bromo-5-chloro-2-methylphenyl)boronic acid, is synthesized via palladium-catalyzed borylation of the corresponding aryl halide using bis(pinacolato)diboron and potassium acetate in anhydrous DMF, highlighting the general applicability of this method to halogenated methyl-nitroaryl systems.

The hydrolysis of pinacol boronate esters to boronic acids can be efficiently performed using methyl boronic acid in acidic aqueous-organic media, avoiding decomposition under harsh acidic conditions.

Palladium-catalyzed borylation reactions require careful control of pH and temperature to prevent protodeboronation and maintain the structural integrity of sensitive substituents like nitro and chloro groups.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | 5-Chloro-2-methyl-3-nitroaryl bromide | Readily available or synthesized via halogenation |

| Borylation | Bis(pinacolato)diboron, Pd catalyst, KOAc, DMF, 80–100°C | Formation of pinacol boronate ester intermediate |

| Hydrolysis/Deprotection | Methyl boronic acid, 0.1 N HCl, acetone/water (1:1) | Conversion to free boronic acid, removal of pinacol |

| Purification | Recrystallization (ethanol, petroleum ether) | High purity product suitable for further use |

Q & A

Q. What are the standard synthetic routes for (5-Chloro-2-methyl-3-nitrophenyl)boronic acid, and how do reaction conditions influence yield?

Synthesis typically involves halogenated aromatic precursors reacting with boronic acid reagents. For example, analogous compounds are synthesized via Suzuki-Miyaura cross-coupling or direct borylation of halogenated substrates under palladium catalysis . Reaction optimization requires adjusting temperature (e.g., 60–100°C), solvent polarity (e.g., THF or dioxane), and stoichiometric ratios of aryl halides to boron reagents. Yields are highly sensitive to oxygen and moisture, necessitating inert atmospheres and anhydrous conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) confirms structural integrity by identifying substituents on the aromatic ring and the boronic acid group. Mass spectrometry (MS), particularly MALDI-TOF, is used but requires derivatization (e.g., pinacol ester formation) to prevent boroxine trimerization artifacts . Purity is assessed via HPLC with UV detection at 254 nm, optimized for nitroaromatic absorbance .

Q. What are the primary applications of this compound in organic synthesis?

The compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems for pharmaceuticals and materials science. Its electron-withdrawing substituents (chloro, nitro) enhance reactivity in nucleophilic aromatic substitutions and facilitate regioselective C–C bond formation .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with this boronic acid?

Use Design of Experiments (DoE) to systematically vary parameters:

- Ligand selection : Bulky ligands like SPhos enhance steric hindrance, improving selectivity for sterically hindered aryl halides .

- Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) accelerates transmetallation .

- Temperature : Elevated temperatures (80–120°C) reduce side reactions but may increase boronic acid decomposition.

High-throughput screening with mixed-variable optimization frameworks (e.g., genetic algorithms) can identify Pareto-optimal conditions .

Q. How do dehydration/trimerization artifacts impact MALDI-MS analysis, and how can they be mitigated?

Boronic acids readily dehydrate to form boroxines (trimers), complicating mass spectral interpretation. Solutions include:

Q. What methodologies are used to study the kinetic vs. thermodynamic control of boronic acid-diol binding?

Stopped-flow fluorescence spectroscopy measures association/dissociation rates (e.g., kon and koff) for boronic acid interactions with diols like sugars. For this compound, pH-dependent binding kinetics (e.g., at physiological pH 7.4) can be quantified to assess suitability for real-time glucose sensing .

Q. How should researchers address contradictory biological activity data in anticancer studies?

Variability in potency (e.g., IC50 discrepancies across cell lines) may arise from differences in boronic acid uptake or target enzyme expression. Strategies include:

- Dose-response profiling : Validate activity across multiple cell lines (e.g., glioblastoma vs. breast cancer) .

- Protease inhibition assays : Directly measure binding affinity to enzymes like the 20S proteasome to decouple cellular uptake effects .

Q. What are the environmental safety protocols for disposing of this compound?

While specific ecotoxicity data are limited, boronic acids generally require neutralization with dilute NaOH (to hydrolyze boronic esters) followed by incineration. Waste should be segregated from halogenated solvents due to potential dioxin formation during combustion .

Q. How can boronic acid moieties be rationally incorporated into enzyme inhibitors?

- Bioisosteric replacement : Substitute carboxyl (-COOH) or phosphate groups with boronic acid to enhance binding to catalytic serine residues (e.g., in proteases) .

- Structure-activity relationship (SAR) studies : Modify substituents on the phenyl ring to optimize steric and electronic interactions with enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。